molecular formula C9H10BrN3 B13059597 3-Bromo-5,6,7-trimethylpyrazolo[1,5-a]pyrimidine

3-Bromo-5,6,7-trimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B13059597
M. Wt: 240.10 g/mol
InChI Key: QIHYREWBYYZNSE-UHFFFAOYSA-N
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Description

3-Bromo-5,6,7-trimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of a bromine atom at the 3rd position and three methyl groups at the 5th, 6th, and 7th positions on the pyrazolo[1,5-a]pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6,7-trimethylpyrazolo[1,5-a]pyrimidine typically involves the bromination of 5,6,7-trimethylpyrazolo[1,5-a]pyrimidine. One common method is the reaction of 5,6,7-trimethylpyrazolo[1,5-a]pyrimidine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the bromination reaction to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6,7-trimethylpyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction, respectively.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Bromo-5,6,7-trimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as kinase enzymes. The bromine atom and methyl groups contribute to the compound’s binding affinity and specificity. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5,6,7-trimethylpyrazolo[1,5-a]pyrimidine is unique due to the specific positioning of its bromine and methyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its structure allows for selective interactions with molecular targets, making it a valuable compound in drug discovery and material science .

Properties

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

3-bromo-5,6,7-trimethylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H10BrN3/c1-5-6(2)12-9-8(10)4-11-13(9)7(5)3/h4H,1-3H3

InChI Key

QIHYREWBYYZNSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=C(C=N2)Br)N=C1C)C

Origin of Product

United States

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